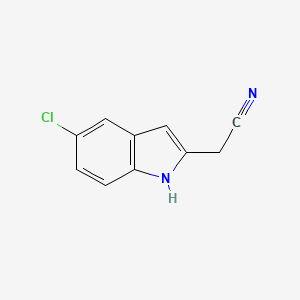
2-Amino-2-methylpropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-methylpropanal is an organic compound with the molecular formula C4H9NO. It is a colorless liquid that is classified as an alkanolamine. This compound is known for its versatility and is used in various industrial and scientific applications. It is also a common ingredient in many consumer products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-2-methylpropanal typically involves the combination reaction of isobutene, chlorine, and methyl cyanide. The process includes the following steps:
Combination Reaction: Isobutene, chlorine, and methyl cyanide are combined in a specific weight ratio to obtain N-[1-(chloromethyl)propyl] acetyl chloroamine.
First Hydrolysis Reaction: Water is added to N-[1-(chloromethyl)propyl] acetyl chloroamine to obtain N-[1-(chloromethyl)propyl] acetamide.
Second Hydrolysis Reaction: Further hydrolysis of N-[1-(chloromethyl)propyl] acetamide yields this compound.
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. The process is designed to be cost-effective, with high product purity and minimal steps, making it suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-2-methylpropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, such as 2-iminopropanol and acetamide.
Reduction: Reduction reactions can convert this compound into other amines and alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation Products: 2-iminopropanol, acetamide, formaldehyde.
Reduction Products: Various amines and alcohols.
Substitution Products: Halogenated derivatives and other substituted compounds.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-methylpropanal has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including oxazolines and aziridines.
Biology: The compound is studied for its role in biochemical pathways and its interactions with biological molecules.
Medicine: It is a component of certain pharmaceutical drugs and is used in the preparation of buffer solutions.
Industry: this compound is used in the production of cosmetics, coatings, and other consumer products.
Wirkmechanismus
The mechanism of action of 2-Amino-2-methylpropanal involves its interaction with various molecular targets and pathways:
Oxidation Mechanism: The compound undergoes oxidation through hydrogen abstraction by hydroxyl radicals, leading to the formation of various oxidation products.
Reduction Mechanism: Reduction involves the addition of hydrogen atoms to the compound, converting it into different amines and alcohols.
Substitution Mechanism: Substitution reactions involve the replacement of functional groups with other groups, facilitated by nucleophiles and halogenating agents.
Vergleich Mit ähnlichen Verbindungen
2-Amino-2-methyl-1-propanol: This compound is similar in structure and properties to 2-Amino-2-methylpropanal but has a hydroxyl group instead of an aldehyde group.
2-Methyl-2-aminopropanal: Another similar compound with slight structural differences.
Uniqueness: this compound is unique due to its specific functional groups and reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
Eigenschaften
Molekularformel |
C4H9NO |
|---|---|
Molekulargewicht |
87.12 g/mol |
IUPAC-Name |
2-amino-2-methylpropanal |
InChI |
InChI=1S/C4H9NO/c1-4(2,5)3-6/h3H,5H2,1-2H3 |
InChI-Schlüssel |
OKLUTIDHARRSIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











silane](/img/structure/B8471756.png)




